Cas no 2248291-00-9 (6-Bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine)
6-Bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- EN300-6511540
- 2248291-00-9
-
- Inchi: 1S/C7H4BrF2N3/c8-4-1-5(6(9)10)7-11-3-12-13(7)2-4/h1-3,6H
- InChI Key: KPYTWBDLNUMYEZ-UHFFFAOYSA-N
- SMILES: BrC1=CN2C(C(C(F)F)=C1)=NC=N2
Computed Properties
- Exact Mass: 246.95567g/mol
- Monoisotopic Mass: 246.95567g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 30.2Ų
6-Bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6511540-0.05g |
6-bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2248291-00-9 | 0.05g |
$1381.0 | 2023-05-31 | ||
| Enamine | EN300-6511540-0.1g |
6-bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2248291-00-9 | 0.1g |
$1447.0 | 2023-05-31 | ||
| Enamine | EN300-6511540-0.25g |
6-bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2248291-00-9 | 0.25g |
$1513.0 | 2023-05-31 | ||
| Enamine | EN300-6511540-0.5g |
6-bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2248291-00-9 | 0.5g |
$1577.0 | 2023-05-31 | ||
| Enamine | EN300-6511540-1.0g |
6-bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2248291-00-9 | 1g |
$1643.0 | 2023-05-31 | ||
| Enamine | EN300-6511540-2.5g |
6-bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2248291-00-9 | 2.5g |
$3220.0 | 2023-05-31 | ||
| Enamine | EN300-6511540-5.0g |
6-bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2248291-00-9 | 5g |
$4764.0 | 2023-05-31 | ||
| Enamine | EN300-6511540-10.0g |
6-bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2248291-00-9 | 10g |
$7065.0 | 2023-05-31 |
6-Bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 6-Bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Comprehensive Overview of 6-Bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 2248291-00-9)
6-Bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 2248291-00-9) is a high-value heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a triazolopyridine core with bromo and difluoromethyl substituents, making it a versatile intermediate for drug discovery and material science applications. Its CAS number 2248291-00-9 serves as a critical identifier for researchers sourcing this compound globally.
The growing demand for triazolopyridine derivatives in medicinal chemistry is driven by their role as kinase inhibitors and antimicrobial agents. Recent studies highlight the potential of 6-Bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine in targeting resistant pathogens, aligning with the global focus on antibiotic alternatives. Its difluoromethyl group enhances metabolic stability—a key consideration in drug design optimization—while the bromo substituent offers synthetic handles for further derivatization.
In agrochemical applications, this compound’s heterocyclic framework shows promise in developing next-generation crop protection agents. The difluoromethyl moiety is particularly noteworthy, as fluorinated compounds increasingly dominate pesticide research due to improved bioavailability and environmental persistence. Researchers frequently search for "triazolopyridine synthesis" and "fluorinated heterocycles applications," reflecting industry trends toward sustainable chemistry solutions.
Synthetic routes to CAS 2248291-00-9 often involve palladium-catalyzed cross-coupling reactions or nucleophilic substitutions on pre-functionalized triazolopyridine scaffolds. Analytical characterization typically employs LC-MS and NMR spectroscopy, with purity standards exceeding 98% for pharmaceutical-grade material. Storage recommendations emphasize protection from light and moisture to maintain stability, as the bromo-difluoromethyl combination may exhibit sensitivity under extreme conditions.
The compound’s relevance extends to PET radiopharmaceuticals, where its structure could serve as a precursor for fluorine-18 labeling—a hot topic in diagnostic imaging. This aligns with frequent search queries like "triazolopyridine in molecular imaging" and "fluorine-containing drug candidates." Regulatory databases list 2248291-00-9 as compliant with major pharmacopeias, though users should verify regional specifications before application.
Emerging research explores the electronic properties of 6-Bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine for organic electronics, capitalizing on its π-conjugated system. The compound’s potential in OLED materials and organic semiconductors responds to industry demands for novel charge-transport materials. Such multidisciplinary applications make CAS 2248291-00-9 a compelling subject for both academic and industrial R&D teams.
Safety data sheets recommend standard laboratory precautions when handling this material, including PPE and adequate ventilation. While not classified as hazardous under GHS criteria, proper risk assessment remains essential—particularly regarding its brominated structure and potential reactivity. Environmental fate studies suggest moderate biodegradability, prompting ongoing investigations into green chemistry approaches for its synthesis.
Market analysts note increasing patent activity surrounding triazolopyridine analogs, with 2248291-00-9 appearing in several recent applications for anticancer therapeutics and neurological disorder treatments. This correlates with search trends emphasizing "small molecule kinase inhibitors" and "CNS-penetrating compounds." Suppliers typically offer this compound in milligram to kilogram quantities, with custom synthesis options available for scaled production.
In conclusion, 6-Bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine represents a strategically important building block at the intersection of multiple research domains. Its CAS number 2248291-00-9 provides a reliable reference for procurement, while its structural features continue to inspire innovations across pharmaceuticals, agrochemicals, and advanced materials science.
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